3,5-Difluoropyridine
Overview
Description
3,5-Difluoropyridine is a fluorinated pyridine derivative, a class of compounds that are of significant interest in various fields such as agricultural, medicinal chemistry, and materials science due to the unique properties imparted by the fluorine atoms. While the provided papers do not directly discuss 3,5-difluoropyridine, they do provide insights into the synthesis, properties, and applications of closely related fluorinated pyridine compounds.
Synthesis Analysis
The synthesis of fluorinated pyridines can be achieved through various methods. A novel strategy for synthesizing poly-substituted pyridines, including those with fluorine substituents, involves a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high product yields . Another approach utilizes nickel complexes for the selective synthesis of new tetrafluoropyridines, complementing established methods for accessing fluorinated pyridines . Additionally, the synthesis of 3,3-difluoropyrrolidine, a related structure, has been reported through a practical and cost-effective process involving a Claisen rearrangement and subsequent steps .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines can be characterized using various spectroscopic techniques and computational methods. For instance, X-ray crystallography has been used to determine the structure of nickel complexes of tetrafluoropyridine . Density functional theory (DFT) calculations provide insights into the molecular structure, vibrational spectra, and electronic properties of novel pyridine derivatives .
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions, including carbon-carbon coupling, which is crucial in organic synthesis . The reactivity of these compounds can be further explored through the synthesis of interaction products, such as the formation of a n-σ* complex with molecular iodine, which has been studied in the case of 5-trifluoromethyl-pyridine-2-thione .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms. The vibrational spectra, NBO analysis, and HOMO-LUMO energies of compounds like 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine have been studied using DFT, revealing information about molecular stability, bond strength, and reactivity . Thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy have also been calculated for these compounds .
Scientific Research Applications
1. Synthesis of Quaternary Salts for Nerve Agent Poisoning Treatment
3,5-Difluoropyridine is utilized in synthesizing quaternary salts, which have potential applications in treating organophosphorus nerve agent poisoning. Experiments show that 3,5-difluoropyridine can yield mono-quaternary derivatives when reacted with certain agents (Timperley et al., 2005).
2. Structural Analysis and Crystal Packing
The crystal structures of fluorinated pyridines, including 3,5-difluoropyridine, have been analyzed to understand their aggregation behavior and structural motifs. This research contributes to a deeper insight into the molecular arrangements in crystallized forms of these compounds (Vasylyeva et al., 2012).
3. Reactions with Various Electrophiles
Studies on lithio-2,6-dibromo-3,5-difluoropyridine, derived from 3,5-difluoropyridine, show its reactivity with a range of electrophiles. This leads to the formation of various functionalized pyridine derivatives, offering insights into potential applications in chemical synthesis (Benmansour et al., 2000).
4. Electron Paramagnetic Resonance Studies
3,5-Difluoropyridine has been investigated through electron paramagnetic resonance (EPR) spectroscopy in matrix isolation studies. This research is crucial for understanding the electronic and magnetic properties of certain nitrenes derived from 3,5-difluoropyridine (Chapyshev et al., 2008).
5. Weakly Bound Complex Formation Studies
Research on the formation of weakly bound complexes involving CO2 and 3,5-difluoropyridine has contributed to understanding intermolecular interactions. These findings have implications for molecular behavior in different chemical environments (Dewberry et al., 2017).
6. Efficient Synthesis of Difluoropyridinecarboxaldehyde
Efforts to synthesize 3,5-difluoropyridine-4-carboxaldehyde have led to the development of efficient synthetic methods. These methods highlight the significance of low temperatures in selective formation and have potential applications in pharmaceutical and chemical manufacturing (Ko et al., 2006).
Safety And Hazards
3,5-Difluoropyridine is classified as highly flammable and an irritant . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .
properties
IUPAC Name |
3,5-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXAZPPGFLETFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349074 | |
Record name | 3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoropyridine | |
CAS RN |
71902-33-5 | |
Record name | 3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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